molecular formula C11H10ClNO3 B8327397 5-Chloro-7-(3-methoxyprop-1-ynyl)-1,3-benzodioxol-4-amine

5-Chloro-7-(3-methoxyprop-1-ynyl)-1,3-benzodioxol-4-amine

Cat. No.: B8327397
M. Wt: 239.65 g/mol
InChI Key: DPLFZFASNYAVCB-UHFFFAOYSA-N
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Description

5-Chloro-7-(3-methoxyprop-1-ynyl)-1,3-benzodioxol-4-amine is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

5-chloro-7-(3-methoxyprop-1-ynyl)-1,3-benzodioxol-4-amine

InChI

InChI=1S/C11H10ClNO3/c1-14-4-2-3-7-5-8(12)9(13)11-10(7)15-6-16-11/h5H,4,6,13H2,1H3

InChI Key

DPLFZFASNYAVCB-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC(=C(C2=C1OCO2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bis(Triphenyl-phosphine)palladium(II) chloride (472 mg), copper iodide (192 mg) and diisopropylamine (680 mg) were added to a stirred solution of 6-chloro-4-iodo-2,3-methylenedioxyaniline (1000 mg) and methyl propargyl ether (471 mg) in ethyl acetate (10 mls) at −20° C. The reaction was allowed to warm to ambient temperature over 16 hours. The reaction mixture was partitioned between ethyl acetate and saturated NaHCO3. The organics were washed with water and saturated brine and dried over magnesium sulfate. The product was purified by column chromatography on silica using a gradient of 80–100% Dichloromethane/isohexane as eluent. 6-chloro-4-(3-methoxyprop-1-ynyl)-2,3-methylendioxyaniline was thus obtained as a tan crystalline solid (200 mg); NMR Spectrum: (DMSOd6) 3.28 (s, 3H), 4.26 (s, 2H), 5.52 (s, 2H), 6.05 (s, 2H), 6.93 (s, 1H).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
472 mg
Type
catalyst
Reaction Step One
Quantity
192 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Bis(Triphenyl-phosphine)palladium(II) chloride (472 mg), copper iodide (192 mg) and diisopropylamine (680 mg) were added to a stirred solution of 5-chloro-7-iodo-1,3-benzodioxol-4-amine (1000 mg) and methyl propargyl ether (471 mg) in ethyl acetate (10 mls) at −20° C. The reaction was allowed to warm to ambient temperature over 16 hours. The reaction mixture was partitioned between Ethyl acetate and saturated NaHCO3. The organics were washed with water and saturated brine and dried over magnesium sulfate. The product was purified by column chromatography on silica using a gradient of 80-100% Dichloromethane/isohexane as eluent. The 5-chloro-7-(3-methoxyprop-1-ynyl)-1,3-benzodioxol-4-amine product was thus obtained as a tan crystalline solid (200 mg); NMR Spectrum: (DMSOd6) 3.28 (s, 3H), 4.26 (s, 2H), 5.52 (s, 2H), 6.05 (s, 2H), 6.93 (s, 1H).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
472 mg
Type
catalyst
Reaction Step One
Quantity
192 mg
Type
catalyst
Reaction Step One

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